

N-Desmethyl Sildenafil-d8: A Comprehensive Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: *N-Desmethyl Sildenafil-d8*

Cat. No.: *B562590*

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For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Sildenafil-d8 is a critical analytical tool used in pharmacokinetic and metabolic studies of Sildenafil, the active ingredient in several medications. As a deuterated internal standard, its purity and well-characterized nature are paramount for generating accurate and reproducible data in bioanalytical assays. This technical guide provides an in-depth explanation of the information presented in a typical Certificate of Analysis (C of A) for **N-Desmethyl Sildenafil-d8**, offering insights into the quality control parameters and the analytical methodologies employed for its certification.

Understanding the Certificate of Analysis: Key Data Summarized

A Certificate of Analysis for a reference standard like **N-Desmethyl Sildenafil-d8** is a formal document that confirms the identity, purity, and quality of the material. The following tables summarize the essential quantitative data typically found on a C of A, compiled from various sources.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification | Source(s) |
|-------------------|--|---------------------|
| Product Name | N-Desmethyl Sildenafil-d8 | [1] |
| Synonyms | Desmethylsildenafil-d8; UK-103,320-d8; 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d8 | [1] |
| CAS Number | 1185168-06-2 | |
| Molecular Formula | C ₂₁ H ₂₀ D ₈ N ₆ O ₄ S | |
| Molecular Weight | 468.6 g/mol | |
| Appearance | White to off-white solid | Representative data |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Representative data |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Specification | Method | Source(s) |
|-----------------------------------|--------------------------------|--|---------------------|
| Purity (HPLC) | ≥98% (typically >99%) | High-Performance Liquid Chromatography (HPLC) | |
| Isotopic Purity (d ₈) | ≥98% Deuterium incorporation | Mass Spectrometry (MS) | |
| Identity | Conforms to structure | ¹ H-NMR, ¹³ C-NMR, Mass Spectrometry | [2] |
| Residual Solvents | Conforms to ICH Q3C guidelines | Gas Chromatography (GC) | Representative data |
| Water Content | ≤0.5% | Karl Fischer Titration | Representative data |

Experimental Protocols: Ensuring Quality and Proper Use

The specifications outlined in the Certificate of Analysis are derived from rigorous experimental testing. Below are detailed methodologies for the key experiments cited, as well as a typical workflow for its application in a bioanalytical setting.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **N-Desmethyl Sildenafil-d8** is a critical parameter and is typically assessed using HPLC with UV detection.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is often employed. For example:
 - Solvent A: 0.1% Formic acid in Water
 - Solvent B: 0.1% Formic acid in Acetonitrile
 - A typical gradient might run from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV detection at a wavelength of 290 nm.
- Procedure: A solution of **N-Desmethyl Sildenafil-d8** is prepared in a suitable solvent (e.g., methanol) at a known concentration. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **N-Desmethyl Sildenafil-d8** and to determine its isotopic purity.

- **Instrumentation:** A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to a suitable ionization source, typically electrospray ionization (ESI).
- **Ionization Mode:** Positive ion mode is generally used.
- **Procedure for Identity:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This value is then compared to the theoretical exact mass of the deuterated compound.
- **Procedure for Isotopic Purity:** The relative intensities of the mass isotopologues are measured. The isotopic purity is determined by comparing the abundance of the d8 isotopologue to the sum of the abundances of all isotopologues (d0 to d8).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **N-Desmethyl Sildenafil-d8**, confirming the identity and the position of the deuterium labels.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Chloroform-d).
- **Experiments:**
 - **¹H-NMR (Proton NMR):** This spectrum is used to confirm the absence of protons at the deuterated positions.
 - **¹³C-NMR (Carbon-13 NMR):** This provides information on the carbon skeleton of the molecule.

- 2D-NMR (e.g., COSY, HSQC): These experiments can be used to further confirm the structural integrity of the molecule.
- Procedure: A solution of the sample is prepared in the chosen NMR solvent, and the spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed and compared to the expected values for the structure.

Method of Use: Bioanalytical Quantification of Sildenafil and N-Desmethyl Sildenafil

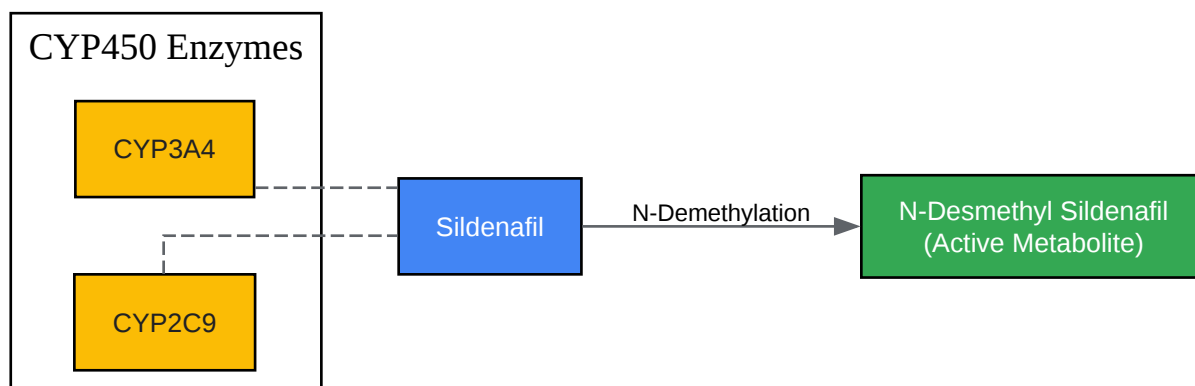
N-Desmethyl Sildenafil-d8 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sildenafil and its major metabolite, N-Desmethyl Sildenafil, in biological matrices such as plasma or urine.[3]

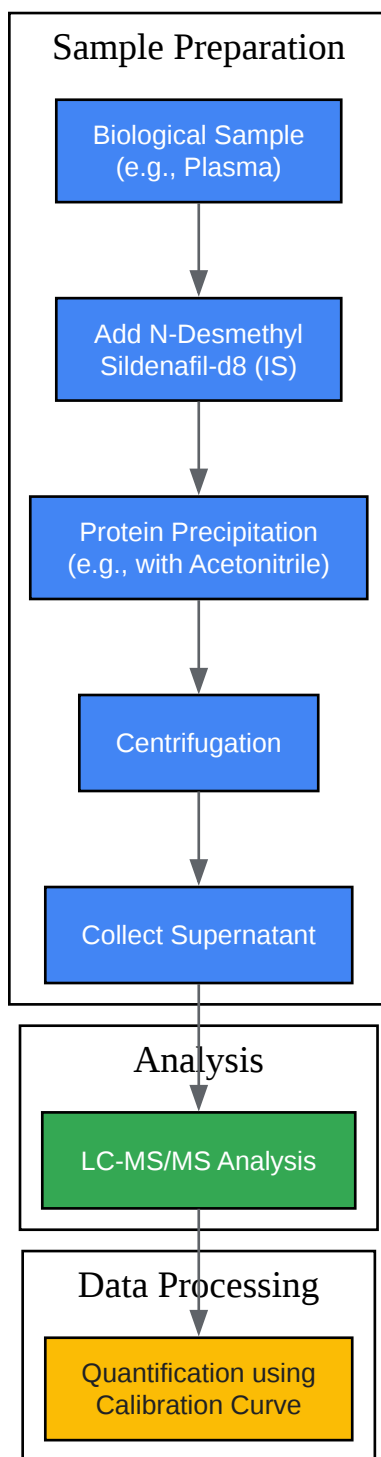
- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of the biological sample (e.g., plasma), add a known amount of **N-Desmethyl Sildenafil-d8** solution (the internal standard).
 - Add 300 μ L of cold acetonitrile to precipitate the proteins.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - Chromatographic Separation: A C18 column with a gradient mobile phase of ammonium acetate and acetonitrile is commonly used.[3]
 - Mass Spectrometry Detection: The analysis is performed in the positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). The MRM transitions monitored are specific for Sildenafil, N-Desmethyl Sildenafil, and the internal standard, **N-Desmethyl Sildenafil-d8**. [3]
 - Sildenafil: m/z 475.2 \rightarrow 283.4 [3]
 - N-Desmethyl Sildenafil: m/z 461.3 \rightarrow 283.4 [3]

- **N-Desmethyl Sildenafil-d8** (IS): m/z 469.4 \rightarrow 283.4^[3]
- Quantification: The concentration of Sildenafil and N-Desmethyl Sildenafil in the unknown samples is determined by comparing the ratio of their peak areas to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Sildenafil and a typical experimental workflow for using **N-Desmethyl Sildenafil-d8**.





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